molecular formula C12H13N5 B1499926 2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-2-14C CAS No. 210100-52-0

2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-2-14C

Cat. No.: B1499926
CAS No.: 210100-52-0
M. Wt: 229.26 g/mol
InChI Key: LAZSIJHHPMHKQI-HVRMQOCCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-2-14C is a heterocyclic compound with the molecular formula C12H13N5. It is known for its unique structure, which combines an imidazole ring with a quinoxaline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-2-14C typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4,8-trimethylimidazole with a quinoxaline derivative in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) or methanol, and the temperature is maintained at around 100-150°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-2-14C undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce imidazole derivatives with altered functional groups .

Scientific Research Applications

2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-2-14C has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-2-14C involves its interaction with specific molecular targets. In biological systems, it may act by intercalating into DNA, thereby disrupting DNA replication and transcription processes. This can lead to mutagenic effects, making it a useful tool in genetic research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-2-14C is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethyl substitution enhances its stability and reactivity compared to other derivatives .

Properties

IUPAC Name

3,4,8-trimethyl(214C)imidazolo[4,5-f]quinoxalin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5/c1-6-4-8-9(15-7(2)5-14-8)10-11(6)17(3)12(13)16-10/h4-5H,1-3H3,(H2,13,16)/i12+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAZSIJHHPMHKQI-HVRMQOCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=C(N=C2C3=C1N(C(=N3)N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=NC=C(N=C2C3=C1N([14C](=N3)N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30661784
Record name 3,4,8-Trimethyl(2-~14~C)-3H-imidazo[4,5-f]quinoxalin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210100-52-0
Record name 3,4,8-Trimethyl(2-~14~C)-3H-imidazo[4,5-f]quinoxalin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-2-14C
Reactant of Route 2
2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-2-14C
Reactant of Route 3
2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-2-14C
Reactant of Route 4
2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-2-14C
Reactant of Route 5
2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-2-14C
Reactant of Route 6
Reactant of Route 6
2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-2-14C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.